1,3,5-Trihexylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3,5-Trihexylbenzene is a chemical compound with the molecular formula C24H42 . It is used in the preparation of lubricating oil and hydraulic fluid. It also acts as an inhibitor of the interaction between a steroid receptor coactivator and estrogen receptor α .

Synthesis Analysis

The synthesis of 1,3,5-Trihexylbenzene can be achieved using commercially available hexylmagnesium chloride (2 M in ether, Aldrich). The general procedure for making 1,3,5-trialkylbenzenes was followed to yield a colorless oil .Physical And Chemical Properties Analysis

1,3,5-Trihexylbenzene is a colorless oil . Its molecular weight is 330.59028 . More specific physical and chemical properties such as melting point, boiling point, and density might require further experimental determination.Scientific Research Applications

Atmospheric Chemistry Research

1,3,5-Trihexylbenzene can be used in atmospheric chemistry research. For instance, it has been used in the study of heat-decomposable methylglyoxal oligomers formed during the OH-radical oxidation of 1,3,5-trimethylbenzene . This research is significant as it contributes to our understanding of the formation of aqueous secondary organic aerosol (aqSOA), which plays a crucial role in air quality and climate .

Soil Science Research

In soil science, 1,3,5-Trihexylbenzene has been used to study the sequestration of petroleum hydrocarbons in soil . The research found that the co-existence of benzene, 1,3,5-trimethylbenzene, and naphthalene increased the sorption ability of 1,3,5-trimethylbenzene . This is important for understanding the remediation of contaminated sites .

Combustion Research

1,3,5-Trihexylbenzene has been suggested as a useful component for the formulation of simple hydrocarbon mixtures that quantitatively emulate the gas-phase combustion behavior of real liquid transportation fuels . This makes it valuable in the study of combustion properties and the development of kinetic models .

Mechanism of Action

Target of Action

1,3,5-Trihexylbenzene is a complex organic compound that has been studied for its potential applications in various fields. It’s worth noting that similar compounds, such as 1,3,5-trimethylbenzene, have been studied for their interactions with atmospheric radicals .

Mode of Action

Research on similar compounds, such as 1,3,5-trimethylbenzene, suggests that these types of compounds can undergo atmospheric oxidation reactions with oh radicals . These reactions involve the formation of a bicyclic peroxy radical (BPR), which is a key intermediate during the oxidation process .

Biochemical Pathways

Studies on similar compounds suggest that they can participate in atmospheric oxidation processes . For instance, 1,3,5-trimethylbenzene can react with OH radicals to form a bicyclic peroxy radical (BPR), which can further react to form various products .

Result of Action

Similar compounds have been studied for their potential to participate in atmospheric oxidation processes .

Action Environment

The action of 1,3,5-Trihexylbenzene can be influenced by various environmental factors. For instance, the atmospheric oxidation of similar compounds can be affected by the presence of OH radicals . .

properties

| { "Design of the Synthesis Pathway": "The synthesis of 1,3,5-Trihexylbenzene can be achieved through a Friedel-Crafts alkylation reaction using benzene as the starting material and hexyl chloride as the alkylating agent. The reaction is catalyzed by aluminum chloride and requires careful control of reaction conditions to prevent over-alkylation. The product can be purified through recrystallization or column chromatography.", "Starting Materials": [ "Benzene", "Hexyl chloride", "Aluminum chloride", "Anhydrous conditions" ], "Reaction": [ "Add anhydrous aluminum chloride to a mixture of benzene and hexyl chloride in a dry solvent such as dichloromethane or chloroform", "Stir the mixture at a low temperature (0-5°C) for several hours to allow for the Friedel-Crafts alkylation reaction to occur", "Quench the reaction with a weak acid such as dilute hydrochloric acid to destroy excess aluminum chloride", "Extract the product with a non-polar solvent such as diethyl ether or hexane", "Wash the organic layer with water and dry over anhydrous magnesium sulfate", "Concentrate the product under reduced pressure and purify through recrystallization or column chromatography" ] } | |

CAS RN |

29536-28-5 |

Molecular Formula |

C₂₄H₄₂ |

Molecular Weight |

330.59 |

Origin of Product |

United States |

Q & A

Q1: What is a notable characteristic of the 1,3,5-trihexylbenzene synthesis method described in the research?

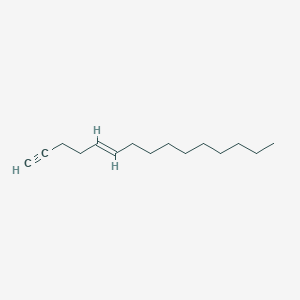

A1: The research highlights a method for producing 1,3,5-trihexylbenzene through the cyclotrimerization of oct-1-yne using a PdCl2/CuCl2 catalyst in a poly(ethylene glycol)-400 (PEG-400) medium []. The significance lies in the method's high yield and environmentally benign conditions, utilizing a recyclable catalyst system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.